[(3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate: This compound, an intermediate in Posaconazole synthesis, is synthesized using a specific procedure detailed in the patent. [, ]
Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and its enantiomer (R)-N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine: These compounds are synthesized through cycloaddition reactions and subsequent N-methylation. [, ]
{(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate: The crystal structure reveals a tetrahydrofuran ring adopting an envelope conformation. The paper also describes the spatial orientation of various substituents on the tetrahydrofuran ring. []
(R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine: The crystal structure analysis confirms the R configuration at the chiral center and reveals a near-planar arrangement of the methylsulfanylpyrimidine group and the pyrazole ring. []
(R)-4-((4-((4-(Tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol: This compound acts as a partial agonist at the 5-HT4 receptor. []
N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974): This compound acts as a CGRP receptor antagonist, effectively blocking the binding of CGRP to its receptor. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: